2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol
Overview
Description
2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol is a spirocyclic compound characterized by a unique structure that includes an oxetane ring fused to a nonane ring system.
Mechanism of Action
Target of Action
The primary target of 2-(2-Oxa-7-azaspiro[3Spirocyclic oxetanes like 2-(2-oxa-7-azaspiro[35]nonan-7-yl)ethanol have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects that demanded a substituent that enabled higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in cancer cell lines .
Mode of Action
The specific mode of action of 2-(2-Oxa-7-azaspiro[3It is known that spirocyclic oxetanes offer the hydrogen bonding capacity necessary for efficient binding to the his194 residue of nqo1 . This enables more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .
Biochemical Pathways
The exact biochemical pathways affected by 2-(2-Oxa-7-azaspiro[3Given its potential interaction with nqo1, it may influence the pathways related to this enzyme, which plays a crucial role in protecting cells against oxidative stress and in the metabolism of xenobiotics .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Oxa-7-azaspiro[3Oxetane-containing compounds are generally known for their metabolic robustness in comparison to carbonyl alternatives .
Result of Action
The specific molecular and cellular effects of 2-(2-Oxa-7-azaspiro[3Given its potential interaction with nqo1, it may influence the activity of this enzyme, potentially affecting cellular responses to oxidative stress and the metabolism of certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol typically involves the formation of the spirocyclic structure through a series of condensation and cyclization reactions. One reported method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic oxetane structure, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxetane ring can be reduced under specific conditions to open the ring and form linear or branched alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to various alcohol derivatives .
Scientific Research Applications
2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring system.
3,3-Difluoroazetidine hydrochloride: A related compound with a different functional group and ring size.
3-Methoxyazetidine hydrochloride: Similar in structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol stands out due to its larger ring system and the presence of both an oxetane and an azaspiro structure. This combination provides unique steric and electronic properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-6-5-10-3-1-9(2-4-10)7-12-8-9/h11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNFQKRYRMPKOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288416 | |
Record name | 2-Oxa-7-azaspiro[3.5]nonane-7-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824051-35-5 | |
Record name | 2-Oxa-7-azaspiro[3.5]nonane-7-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1824051-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxa-7-azaspiro[3.5]nonane-7-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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